molecular formula C8H15NO B6236233 octahydroindolizin-8-ol CAS No. 90204-26-5

octahydroindolizin-8-ol

Cat. No.: B6236233
CAS No.: 90204-26-5
M. Wt: 141.21 g/mol
InChI Key: GJTUCATUYQZTJZ-UHFFFAOYSA-N
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Description

Octahydroindolizin-8-ol is a chemical compound with the molecular formula C8H15NO It is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle

Mechanism of Action

Target of Action

Octahydroindolizin-8-ol, also known as Pumiliotoxin 251D , is a toxic organic compound found in the skin of poison frogs . It primarily targets voltage-gated sodium channels (VGSCs) and calcium channels . These channels play a crucial role in the transmission of electrical signals in nerve cells and muscle cells, including those in the heart and skeletal muscle .

Mode of Action

The compound interacts with its targets by blocking the influx of sodium ions in mammalian VGSCs . This blockage disrupts the normal flow of ions through the channels, altering the electrical activity of the cells. In the case of calcium channels, it interferes with muscle contraction in the heart and skeletal muscle .

Biochemical Pathways

For instance, the blockage of sodium influx can inhibit the generation and propagation of action potentials, which are essential for nerve signal transmission and muscle contraction .

Pharmacokinetics

Like many other toxins, it is likely to be rapidly absorbed into the bloodstream when it enters the body through cuts in the skin or by ingestion . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be elucidated.

Result of Action

The action of this compound can lead to a range of effects at the molecular and cellular levels. It can cause hyperactivity, convulsions, cardiac arrest, and ultimately death . It is especially toxic to arthropods (e.g., mosquitoes), even at low concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizin-8-ol can be achieved through several methods. One common approach involves the dehydrative annulation of suitable precursors. For example, the diastereoselective synthesis of this compound can be achieved using a dehydrative annulation approach, starting from (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol . The reaction involves the use of triphenylphosphine and diethyl azodicarboxylate under argon at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Octahydroindolizin-8-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Octahydroindolizin-8-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure makes it a potential candidate for studying biological processes and interactions.

    Medicine: this compound and its derivatives may have pharmacological properties that could be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes

Comparison with Similar Compounds

Properties

CAS No.

90204-26-5

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol

InChI

InChI=1S/C8H15NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7-8,10H,1-6H2

InChI Key

GJTUCATUYQZTJZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCCN2C1)O

Purity

95

Origin of Product

United States

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